ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include ethanol, heat, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides. Common reagents and conditions used in these reactions include ethanol, heat, and various catalysts
Scientific Research Applications
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound in focus has shown promising results as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival.
Case Study: Cell Line Inhibition
In a study involving 56 cancer cell lines, this compound exhibited an average growth inhibition (GI%) of 43.9% . Specific findings include:
Cell Line | GI% (%) |
---|---|
RFX 393 | 48.5 |
A549 | 42.0 |
MCF-7 | 39.7 |
These results indicate that the compound effectively inhibits cell growth across various cancer types.
Cell Cycle Arrest
The compound induces cell cycle arrest predominantly in the G0–G1 phase. In treated RFX 393 cells, the population increased to 84.36% in G0–G1 compared to 57.08% in control cells. The S phase population decreased significantly, indicating that the compound effectively halts cell cycle progression.
Apoptosis Induction
Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Enzymatic Inhibition
This compound also exhibits inhibitory effects on various enzymes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
CDK2 | Competitive | 1.5 |
TRKA | Non-competitive | 3.0 |
These values suggest that the compound can serve as a lead for developing selective inhibitors targeting these enzymes.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for the most active compounds was evaluated:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 16 |
S. aureus | 32 |
These results highlight the potential of this compound in treating bacterial infections.
Computational Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes like CDK2 and TRKA. The docking scores indicate favorable interactions with key amino acids at the active sites, supporting its potential as an effective inhibitor.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-20(25)16-13-21-19-18(15-9-7-6-8-10-15)14(2)22-24(19)17(16)11-12-23(3)4/h6-13H,5H2,1-4H3/b12-11+ |
InChI Key |
IULPWLOEILXWPZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C=CN(C)C |
Origin of Product |
United States |
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